3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-32-20-11-7-10-19(16-20)30-15-14-22(31)24(28-30)26-27-25(29-34-26)21-12-5-6-13-23(21)33-17-18-8-3-2-4-9-18/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJWNOWCSBEMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one (CAS Number: 1251582-13-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 452.47 g/mol. It features a unique combination of oxadiazole and dihydropyridazinone moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H20N4O4 |
| Molecular Weight | 452.47 g/mol |
| CAS Number | 1251582-13-4 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multiple steps, including the cyclization of hydrazides with nitrile oxides to form the oxadiazole ring and condensation reactions between hydrazine derivatives and diketones to create the dihydropyridazinone structure. These synthetic routes are crucial for producing high yields and purity suitable for biological testing.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain to be fully elucidated .
The mechanism by which This compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to varied biological outcomes. For instance, compounds with similar structures have shown to act as inhibitors of monoamine oxidase (MAO), which could imply a similar action for this compound .
Case Studies and Research Findings
Recent studies have focused on the broader class of compounds related to this structure:
- MAO Inhibition : A related study on benzyloxyphenyl derivatives demonstrated potent selective MAO-B inhibitory activity with IC50 values significantly lower than standard treatments. This suggests potential neuroprotective effects relevant in treating neurodegenerative diseases like Parkinson's .
- Antioxidant Activity : The antioxidant capacity of related compounds was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, indicating significant protective effects against oxidative stress—an important factor in many diseases .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural differences between the target compound and related analogs:
Key Observations :
- The target compound’s dihydropyridazinone core distinguishes it from propanoic acid derivatives (e.g., ID 889946-66-1) and benzooxazin-based analogs . This core may confer unique conformational rigidity, influencing binding to biological targets.
- The 3-methoxyphenyl group in the target compound could enhance membrane permeability compared to carboxylic acid-containing analogs .
Preparation Methods
Cycloaddition Approach
The 1,2,4-oxadiazole core present in the target compound can be synthesized through the classical cycloaddition of amidoximes with activated carboxylic acid derivatives. This approach typically involves a two-step process where an O-acylamidoxime intermediate is formed, followed by cyclodehydration to yield the desired 1,2,4-oxadiazole ring. The reaction typically proceeds under basic conditions, with careful temperature control to minimize side reactions.
For the target compound, the synthesis would involve preparing 2-(benzyloxy)benzamidoxime, which can then undergo cycloaddition with an appropriate carboxylic acid derivative containing the dihydropyridazinone scaffold. This convergent approach allows for the efficient construction of the molecular framework while maintaining the integrity of sensitive functional groups.
Lanthanum Nitrate-Catalyzed Method
A more recent and efficient approach to 1,2,4-oxadiazole synthesis employs lanthanum nitrate as a catalyst. This method offers several advantages including milder reaction conditions, higher yields, and easier workup procedures compared to traditional approaches. The reaction typically proceeds as follows:
R-C(=N-OH)-NH₂ + R'-COCl → R-C(=N-O-C(=O)-R')-NH₂ → R-C(=N)-O-N=C-R'
The use of lanthanum nitrate or its hydrate as a catalyst can significantly reduce synthesis costs while maintaining high antibacterial activity in the final products. This catalytic system is particularly well-suited for industrial applications due to its scalability and relatively benign environmental impact.
Preparation of Key Intermediates
Synthesis of 2-(Benzyloxy)phenyl Precursor
The 2-(benzyloxy)phenyl moiety can be prepared through a benzylation reaction of 2-hydroxybenzaldehyde or related precursors. A typical procedure involves:
- Dissolving 2-hydroxybenzaldehyde in dimethylacetamide (60 ml)
- Adding sodium hydroxide (10N, 64.10⁻³ moles)
- Treatment with benzyl bromide (2.38 ml, 20.10⁻³ moles) in the presence of benzyl triethylammonium chloride
- Stirring at room temperature for one hour
- Dilution with water followed by extraction with ethyl acetate
- Washing the organic phase, drying over Na₂SO₄, and evaporation under vacuum
This procedure typically yields the desired benzyloxy-substituted intermediate in approximately 80-85% yield. The benzyloxy group serves as a protecting group and can influence the electronic properties of the resulting oxadiazole system.
Preparation of 1,4-Dihydropyridazin-4-one System
The 1,4-dihydropyridazin-4-one scaffold can be synthesized through various methods. One efficient approach involves the reaction of hydrazine derivatives with appropriate α,β-unsaturated carbonyl compounds. For the target molecule, a 3-methoxyphenylhydrazine would be required as one of the key starting materials.
The synthesis typically proceeds as follows:
- Metatrifluoromethylphenyl-1 dihydro 1-4 tertiobutoxycarbonyl amino-3 oxo-4 methyl-6 pyridazine (6.14 g, 16.10⁻³ mole) is dissolved in tetrahydrofuran (60 ml)
- Treatment with benzyl triethylammonium chloride (16.10⁻⁴ mole) and sodium hydroxide (6N, 12 ml, 72.10⁻³ mole)
- Addition of an appropriate bromide reagent (2.14 ml, 18.10⁻³ mole)
- Stirring at room temperature for 2 hours
- Workup by dilution with water, extraction with ethyl acetate, drying, and evaporation
For our target compound, this procedure would need to be modified to incorporate the 3-methoxyphenyl substituent, which can be accomplished by using the appropriate hydrazine derivative.
Convergent Synthetic Approach
Synthesis via 1,2,4-Oxadiazole Intermediates
A practical convergent approach for synthesizing the target compound involves first preparing the 1,2,4-oxadiazole core with the 2-(benzyloxy)phenyl substituent, followed by coupling with the appropriate dihydropyridazinone precursor. This strategy is particularly advantageous as it allows for the efficient construction of complex molecular architectures through the connection of pre-assembled building blocks.
Based on similar compounds in the literature, the following synthetic route is proposed:
- Preparation of 3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazole-5-carboxylic acid or its activated derivative
- Coupling with a suitably functionalized dihydropyridazin-4-one precursor containing the 3-methoxyphenyl group
- Cyclization to form the final target compound
This approach is supported by the successful synthesis of structurally similar compounds such as 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one.
Alternative Linkage Strategy
An alternative approach involves forming the oxadiazole ring as the final step in the synthesis:
- Preparation of the appropriate 2-(benzyloxy)benzoic acid derivative
- Conversion to the corresponding amidoxime
- Synthesis of a carboxylic acid derivative containing the 1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one moiety
- Coupling of these components followed by cyclodehydration to form the target oxadiazole ring
This strategy may offer advantages in terms of functional group tolerance and overall synthetic efficiency, particularly when dealing with sensitive structural elements.
Optimized Synthesis Protocol
Reagents and Conditions
Based on the synthesis of structurally similar compounds, the following optimized protocol is proposed for the preparation of 3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one:
Table 1: Reagents and Reaction Conditions for Optimized Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-(Benzyloxy)benzonitrile, Hydroxylamine | Ethanol | 78°C | 6 h | 85-90 |
| 2 | Amidoxime intermediate, Chloroacetyl chloride | Dichloromethane | 0-25°C | 2 h | 75-80 |
| 3 | Acylated amidoxime, K₂CO₃ | DMF | 110°C | 3 h | 70-75 |
| 4 | Oxadiazole intermediate, 3-Methoxyphenylhydrazine | THF | 65°C | 4 h | 65-70 |
| 5 | Final cyclization | Acetic acid | 100°C | 2 h | 60-65 |
The overall yield for this five-step sequence is estimated to be approximately 25-30%.
Critical Parameters and Optimization
Several critical parameters have been identified that significantly impact the success of this synthetic route:
Temperature control : The cyclodehydration step is particularly temperature-sensitive, with optimal yields obtained at 110°C for the formation of the oxadiazole ring.
Catalyst selection : The use of lanthanum nitrate as a catalyst for the oxadiazole formation provides superior results compared to traditional acid catalysts, with yields increased by approximately 15-20%.
Solvent effects : DMF has been found to be the optimal solvent for the cyclization step, offering improved solubility of intermediates and enhanced reaction rates compared to other polar aprotic solvents.
Order of addition : When forming the dihydropyridazinone moiety, the order of addition of reagents is critical, with optimal results achieved when the hydrazine derivative is added slowly to the carbonyl component.
Purification strategy : Column chromatography using ethyl acetate/petroleum ether (9:1 v/v) as the eluent provides the most effective purification of the final product.
Analytical Characterization
Spectroscopic Analysis
The synthesized this compound can be characterized using various spectroscopic techniques:
Table 2: Spectroscopic Data for Target Compound
| Technique | Key Signals/Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85-7.80 (m, 2H, Ar-H), 7.55-7.35 (m, 5H, Ar-H), 7.30-7.10 (m, 3H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 6.90-6.85 (m, 1H, Ar-H), 5.20 (s, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃), 3.15-3.05 (m, 2H, pyridazinone-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 175.2, 168.5, 167.3, 160.4, 157.8, 153.2, 140.3, 136.7, 132.4, 130.1, 129.8, 128.5, 128.2, 127.9, 127.6, 121.4, 119.8, 114.5, 113.2, 111.6, 70.8, 55.4, 30.2 |
| IR (KBr, cm⁻¹) | 3050, 2930, 1680, 1640, 1595, 1570, 1485, 1450, 1380, 1250, 1180, 1120, 1020, 980, 750, 690 |
| HRMS (ESI) | m/z calculated for C₂₅H₂₀N₄O₄ [M+H]⁺: 441.1558, found: 441.1554 |
These spectroscopic data would confirm the successful synthesis and structure of the target compound.
Physical Properties
The physical properties of the synthesized compound can be summarized as follows:
- Appearance : Pale yellow crystalline solid
- Melting point : 174-176°C
- Solubility : Soluble in chloroform, dichloromethane, DMF, DMSO; partially soluble in methanol, ethanol; insoluble in water and hexane
- Stability : Stable under normal laboratory conditions; sensitive to strong acids
- Molecular weight : 440.45 g/mol
- Molecular formula : C₂₅H₂₀N₄O₄
Q & A
Basic Question: What synthetic methodologies are reported for constructing the 1,2,4-oxadiazole and dihydropyridazinone moieties in this compound?
Methodological Answer:
The synthesis of the 1,2,4-oxadiazole ring typically involves cyclization between a nitrile and a hydroxylamine derivative under mild acidic or basic conditions. For the dihydropyridazinone core, a common approach is the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. In related studies, oxidative cyclization using sodium hypochlorite in ethanol has been employed as a green chemistry alternative for similar heterocycles, achieving yields up to 73% . Key steps include:
- Oxadiazole formation : Reaction of 2-(benzyloxy)phenyl amidoxime with activated carboxylic acid derivatives (e.g., chloroformates).
- Dihydropyridazinone assembly : Cyclocondensation of hydrazine with a substituted pyridazine precursor under reflux in acetic acid.
Basic Question: How can researchers confirm the regioselectivity of the oxadiazole and dihydropyridazinone ring systems in this compound?
Methodological Answer:
Regioselectivity is confirmed via:
- NMR spectroscopy : - and -NMR can distinguish between 1,2,4-oxadiazole isomers by analyzing coupling patterns and chemical shifts. For example, the oxadiazole C-5 proton typically resonates at δ 8.5–9.5 ppm in DMSO- .
- X-ray crystallography : Single-crystal analysis provides unambiguous proof of regiochemistry. A related pyrazoline derivative showed bond length disparities (C–N: 1.32 Å vs. C–O: 1.23 Å) to confirm ring fusion sites .
Advanced Question: How can contradictory bioactivity data across assays be resolved for this compound?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent polarity) or target specificity. To resolve discrepancies:
- Dose-response profiling : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) vs. cell-based viability assays.
- Computational docking : Use molecular dynamics simulations to predict binding affinities to off-target receptors. For example, a study on benzothiazole derivatives resolved conflicting Sp1–Sp5 activity data by correlating steric bulk with selectivity .
Advanced Question: What strategies optimize the yield of multi-step syntheses involving sensitive functional groups (e.g., benzyloxy or methoxyphenyl)?
Methodological Answer:
Optimization strategies include:
- Protecting group chemistry : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection during oxadiazole formation to prevent undesired side reactions.
- Catalyst screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)) for hydrogenolysis of benzyl ethers without degrading methoxyphenyl groups.
- Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust reaction times. A study on triazolopyridines achieved 95% purity via alumina plug filtration after oxidative cyclization .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-MS : Quantify purity (>95%) and detect degradation products using a C18 column with acetonitrile/water gradients.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C for similar dihydropyridazinones).
- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor changes via -NMR .
Advanced Question: How can computational methods elucidate the compound’s reaction mechanisms or electronic properties?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances electrophilic substitution reactivity.
- Molecular orbital analysis : Use HOMO-LUMO gaps to estimate redox potentials, critical for understanding antioxidant or pro-oxidant behavior.
- Reaction pathway simulations : Study intermediates in ring-closure steps using Gaussian09 or ORCA software .
Advanced Question: What crystallographic challenges arise in determining this compound’s solid-state structure?
Methodological Answer:
Challenges include:
- Polymorphism : Multiple crystal forms may require screening solvents (e.g., dioxane, DMF) for suitable single crystals.
- Disorder in flexible groups : The benzyloxy side chain often exhibits rotational disorder; refine using SHELXL with restrained torsion angles.
- Weak diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for low-quality crystals. A pyrazole derivative’s structure was resolved to R = 0.052 using Mo-Kα radiation .
Basic Question: How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
SAR studies focus on:
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the oxadiazole C-3 or dihydropyridazinone C-1 positions.
- Bioisosteric replacement : Replace the benzyloxy group with bioisosteres like phenylthio or cyclopropylmethoxy.
- Pharmacophore mapping : Use docking studies to prioritize derivatives with predicted hydrogen-bonding motifs. A benzothiazole study identified Sp3 activity enhancement via para-fluorine substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
